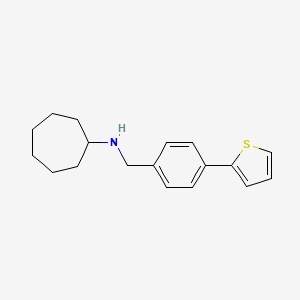

Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine

Description

Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine is a synthetic organic compound featuring a cycloheptyl group attached to a benzylamine scaffold, which is further substituted with a thiophen-2-yl moiety. The thiophene ring, a sulfur-containing heterocycle, contributes to the compound's electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

N-[(4-thiophen-2-ylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NS/c1-2-4-7-17(6-3-1)19-14-15-9-11-16(12-10-15)18-8-5-13-20-18/h5,8-13,17,19H,1-4,6-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEKUVOZOBFTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine typically involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-thiophen-2-yl-benzylamine. This can be achieved through the reduction of 4-thiophen-2-yl-benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Cycloheptylation: The benzylamine intermediate is then subjected to a cycloheptylation reaction. This can be carried out by reacting the benzylamine with cycloheptyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted benzylamine derivatives

Scientific Research Applications

Anticancer Activity

Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine derivatives have shown promise in the treatment of cancer. Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, aminothiazole derivatives have been noted for their anticancer properties, showcasing significant cytotoxic effects against various cancer cell lines, including HepG2 and PC12 . The structural similarities suggest that this compound may exhibit comparable activities.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that amine derivatives, particularly those containing heterocyclic moieties like thiadiazoles, possess significant antibacterial and antifungal activities. For instance, compounds derived from 1,3,4-thiadiazole have been reported to exhibit effective inhibition against Gram-positive and Gram-negative bacteria . The introduction of cycloheptyl and thiophene groups could enhance these properties through synergistic effects.

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of compounds resembling this compound. The presence of aromatic amines is linked to various neurological effects, including anxiolytic and antidepressant activities . This suggests that derivatives of this compound could be explored for their potential therapeutic effects on mood disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several pathways involving the reaction of cycloheptanamine with thiophene derivatives. Understanding the SAR is crucial for optimizing its biological activity. For example, modifications to the thiophene ring or the benzyl group can lead to variations in potency against specific targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Halogenation on thiophene | Increased antibacterial activity | |

| Alkyl substitutions on benzyl | Enhanced neuropharmacological effects |

In Vitro Studies

In vitro studies have demonstrated the efficacy of related compounds against various pathogens. For instance, a study on 1,3,4-thiadiazole derivatives indicated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . These findings suggest that this compound could be similarly effective.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential of this compound. Research into related compounds has shown varying degrees of success in animal models, indicating the need for further exploration into pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The thiophene ring and benzylamine moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical profiles of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine can be contextualized by comparing it to compounds with similar scaffolds but differing heterocyclic substituents. Below is a detailed analysis:

Structural and Physicochemical Properties

Note: Molecular weight calculated based on structural similarity to and .

Antimicrobial Activity

- Triazole analog (C₁₆H₂₂N₄) : Exhibits broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and antifungal effects (MIC: 4–16 µg/mL against C. albicans) .

- Thiophene derivative (Target compound) : Predicted to show moderate antimicrobial activity due to thiophene’s hydrophobic interactions with microbial membranes, though less potent than triazole derivatives.

Anticancer Activity

- Pyrazole analog (C₁₇H₂₃N₃) : Demonstrates cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–18 µM) via apoptosis induction .

- Target compound : Thiophene’s aromaticity may enhance DNA intercalation or kinase inhibition, but specific data are pending.

Antitubercular Potential

Mechanistic Insights

- Triazole and Pyrazole Analogs : Nitrogen-rich heterocycles facilitate hydrogen bonding with biological targets (e.g., enzyme active sites or DNA).

- Thiophene Derivative : Sulfur’s electronegativity and aromatic π-system may favor interactions with hydrophobic protein pockets or metalloenzymes.

Biological Activity

Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group, a thiophene ring, and a benzylamine moiety. Its unique structure allows for various interactions with biological targets, making it a promising scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can engage in:

- Hydrophobic interactions : The cycloheptyl moiety contributes to the hydrophobic character, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π-π stacking : The aromatic thiophene and benzyl groups can stack with other aromatic residues in target proteins, facilitating strong interactions.

- Hydrogen bonding : The amine group can form hydrogen bonds with polar residues in active sites, influencing enzyme activity or receptor binding .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer activity. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications to the thiophene or cycloheptyl groups can enhance potency .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The thiophene moiety is particularly noted for its role in antimicrobial activity, as similar compounds have shown broad-spectrum efficacy .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of similar compounds, it was found that modifications to the benzylamine structure significantly affected the IC50 values across different cancer cell lines. For instance, a derivative with an additional methyl group on the thiophene ring exhibited an IC50 of 0.93 µM against FaDu hypopharyngeal tumor cells, compared to 3.3 µM for the parent compound .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene derivatives revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This suggests a promising avenue for developing new antibiotics based on this scaffold .

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. Its applications include:

- Drug Design : As a lead compound for developing novel therapeutic agents targeting cancer and microbial infections.

- Chemical Libraries : Utilizing its structure to create diverse chemical libraries for high-throughput screening in drug discovery.

- Material Science : Exploring its properties for potential applications in organic semiconductors or conductive polymers due to its unique electronic characteristics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between cycloheptylamine and 4-thiophen-2-yl-benzaldehyde, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization requires monitoring by TLC and confirmation via HPLC (C18 column, acetonitrile/water mobile phase) . For intermediates like thiophene-substituted aldehydes, ensure inert conditions (argon atmosphere) to prevent oxidation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cycloheptyl protons as multiplet δ 1.2–2.1 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 314.18) .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents due to the compound’s amine-thiophene hybrid structure, which may generate toxic fumes .

- Disposal : Neutralize waste with dilute HCl, adsorb onto vermiculite, and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between cycloheptyl and cyclohexyl analogs?

- Methodological Answer :

- Comparative assays : Conduct parallel antifungal (e.g., Candida albicans MIC assays) and antiproliferative (e.g., MTT on HeLa cells) studies under standardized conditions .

- Structural analysis : Use molecular docking to compare binding affinities of cycloheptyl vs. cyclohexyl moieties to target proteins (e.g., fungal CYP51 or tubulin) .

- Data normalization : Account for lipophilicity (logP) differences via HPLC-derived partition coefficients, as cycloheptyl’s larger ring may enhance membrane permeability .

Q. What strategies are effective for elucidating the compound’s mechanism of action in antiproliferative studies?

- Methodological Answer :

- Transcriptomic profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

- Metabolic tracing : Use -labeled glucose to assess disruptions in glycolysis/TCA cycle via LC-MS metabolomics .

- Kinase inhibition screening : Employ a kinase profiling panel (e.g., Eurofins KinaseProfiler) to identify targets like CDK2 or EGFR .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer :

- QSAR modeling : Train models using descriptors (e.g., molar refractivity, polar surface area) from existing analogs to predict bioactivity .

- MD simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to optimize cycloheptyl-thiophene interactions .

- ADMET prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability ≤2 log units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.